[2-(3,4-Dimethoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide
Overview
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C16H20N2O2·HBr. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and a pyridinylmethylamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Hydrobromide Formation: Finally, the amine is treated with hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure complete reactions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is utilized to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool in pharmacological studies.
Medicine
In medicine, 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is investigated for its potential therapeutic effects. It is explored for its role in treating neurological disorders, cardiovascular diseases, and as an anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Dimethoxyphenyl)ethyl]amine: Lacks the pyridinylmethyl group, resulting in different chemical properties and applications.
2-(3,4-Dimethoxyphenyl)ethylamine: Without the hydrobromide salt, it may have different solubility and stability characteristics.
Uniqueness
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is unique due to its combined structural features, which provide a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications in research and industry, distinguishing it from similar compounds that may lack one of these functional groups.
This detailed overview provides a comprehensive understanding of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.BrH/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14;/h3-7,9,11,17H,8,10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNRWSUTLJNAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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